molecular formula C19H24N2O5S B603131 Ethyl 4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazinecarboxylate CAS No. 1206152-03-5

Ethyl 4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazinecarboxylate

Cat. No.: B603131
CAS No.: 1206152-03-5
M. Wt: 392.5g/mol
InChI Key: NQCROVARWQWZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazinecarboxylate is a chemical compound with the molecular formula C19H24N2O5S and a molecular weight of 392.5 g/mol. This compound is known for its unique structure, which includes a piperazine ring, a naphthalene moiety, and an ethyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of Ethyl 4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazinecarboxylate typically involves multiple steps, starting with the preparation of the naphthalene derivative. The naphthalene derivative is then reacted with piperazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts. Industrial production methods may involve large-scale reactions in reactors with controlled temperatures and pressures to ensure high yield and purity of the product .

Chemical Reactions Analysis

Ethyl 4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the naphthalene moiety, using reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

Ethyl 4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazinecarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antibacterial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: Due to its potential therapeutic effects, this compound is explored as a lead compound in drug discovery and development. It may serve as a precursor for the synthesis of novel drugs with improved efficacy and safety profiles.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the naphthalene moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Ethyl 4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazinecarboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has a similar piperazine ring but differs in the substituent groups attached to it.

    Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another derivative of piperazine, this compound has different functional groups, leading to distinct chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

CAS No.

1206152-03-5

Molecular Formula

C19H24N2O5S

Molecular Weight

392.5g/mol

IUPAC Name

ethyl 4-(6-ethoxynaphthalen-2-yl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C19H24N2O5S/c1-3-25-17-7-5-16-14-18(8-6-15(16)13-17)27(23,24)21-11-9-20(10-12-21)19(22)26-4-2/h5-8,13-14H,3-4,9-12H2,1-2H3

InChI Key

NQCROVARWQWZLP-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)OCC

Origin of Product

United States

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